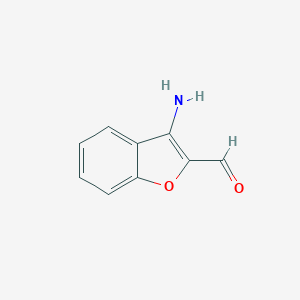

3,4-二氟-N-甲氧基-N-甲基苯甲酰胺

描述

Synthesis Analysis

The synthesis of compounds closely related to 3,4-Difluoro-N-methoxy-N-methylbenzamide often involves catalyzed reactions that enable the introduction of difluoroalkyl groups into the molecular framework. A notable method involves the rhodium(III)-catalyzed reaction of N-methoxybenzamides with β-trifluoromethyl-α,β-unsaturated ketones, demonstrating an efficient route for the synthesis of fluorinated indanone derivatives through sp2 C–H activation followed by a Claisen condensation reaction (Chaudhary et al., 2020).

Molecular Structure Analysis

Molecular structure analysis of related compounds, such as N-3-hydroxyphenyl-4-methoxybenzamide, reveals the significance of intermolecular interactions in determining molecular geometry. Studies have shown that crystal packing and dimerization can influence the rotational conformation of aromatic rings, although their effect on bond lengths and angles might be minor. This is established through single crystal X-ray diffraction and DFT calculations (Karabulut et al., 2014).

Chemical Reactions and Properties

The chemical reactivity of N-methoxy-N-methylbenzamides has been explored in various contexts, highlighting the potential for diverse chemical transformations. For example, Rhodium(III)-catalyzed chemodivergent annulations between N-methoxybenzamides and sulfoxonium ylides via C-H activation demonstrate the versatility of these compounds in forming complex molecular structures under acid-controlled conditions (Xu et al., 2018).

Physical Properties Analysis

Investigations into compounds similar to 3,4-Difluoro-N-methoxy-N-methylbenzamide, such as 2-hydroxybenzamide and 2-methoxybenzamide, reveal insights into their physical properties. Studies focusing on gas-phase electron diffraction and theoretical calculations have provided evidence of intramolecular hydrogen bonding, which plays a crucial role in stabilizing the molecular structure and affecting its physical properties (Aarset et al., 2013).

Chemical Properties Analysis

The chemical properties of N-methoxy-N-methylbenzamides can be significantly influenced by the presence of fluorine atoms. For instance, the synthesis of difluoroalkyl-substituted heteroarenes from N-methoxyazinium salts and difluorocarbene highlights the impact of fluorine on the reactivity and properties of these compounds. This method demonstrates the potential for C2-selective synthesis, offering insights into the chemical behavior of fluorinated benzamides (Trifonov & Dilman, 2021).

科学研究应用

Rh(III)-Catalyzed Synthesis

谢等人(2021年)的研究描述了使用铑(III)催化系统合成3,4-二氢异喹啉-1(2H)-酮,方法是将N-甲氧基-3-甲基苯甲酰胺与2-甲基亚甲基碳酸三甲酯偶联。合成方案在温和条件下运行顺利,表明3,4-二氟-N-甲氧基-N-甲基苯甲酰胺可能是合成复杂有机分子的有价值中间体(Xie et al., 2021)。

Radioligand Development for Sigma-2 Receptors

徐等人(2005年)开发了苯甲酰胺类似物,特别是N-[4-(3,4-二氢-6,7-二甲氧基异喹啉-2(1H)-基)丁基]-2-甲氧基-5-甲基苯甲酰胺(RHM-1)及其类似物,作为sigma-2受体的放射配体。该研究展示了这类化合物在sigma-2受体成像的放射配体开发中的潜力,暗示了3,4-二氟-N-甲氧基-N-甲基苯甲酰胺衍生物在诊断成像中的作用(Xu et al., 2005)。

Synthesis of Radiotracers for Alzheimer's Disease

高等人(2018年)合成了标记有碳-11的CK1抑制剂,用于潜在的PET放射示踪剂来成像阿尔茨海默病。这些化合物的复杂合成涉及3,4-二氟-N-甲氧基-N-甲基苯甲酰胺衍生物,突显了该化合物在开发新型神经退行性疾病诊断工具中的实用性(Gao et al., 2018)。

Molecular Recognition and Cavitand Formation

崔等人(2005年)研究了苯并咪唑腔体及其对4-甲基苯甲酰胺优先识别而不是4-甲基苯胺的选择性识别。这项研究表明了在分子识别系统中使用3,4-二氟-N-甲氧基-N-甲基苯甲酰胺的潜力,有助于开发选择性传感器或分离系统(Choi et al., 2005)。

安全和危害

属性

IUPAC Name |

3,4-difluoro-N-methoxy-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO2/c1-12(14-2)9(13)6-3-4-7(10)8(11)5-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDVLMFYILRWQOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CC(=C(C=C1)F)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70596980 | |

| Record name | 3,4-Difluoro-N-methoxy-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70596980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Difluoro-N-methoxy-N-methylbenzamide | |

CAS RN |

188345-25-7 | |

| Record name | 3,4-Difluoro-N-methoxy-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70596980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl[1-(thiophen-2-yl)ethyl]amine](/img/structure/B60320.png)

![3,3-Dichloro-1-oxaspiro[3.4]octan-2-one](/img/structure/B60326.png)

![7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B60328.png)